molecular formula C10H8N4O3S B2728341 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 881445-43-8

4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2728341
M. Wt: 264.26
InChI Key: YCZVUZPZLJUBBZ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with potential applications in various fields due to its unique structural features. Research focused on the synthesis of related compounds reveals insights into the development of efficient, environmentally benign synthesis methods for complex molecules. For instance, a practical synthesis method for 5,5′-Methylene-bis(benzotriazole), which shares similarities in structural complexity with 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide, demonstrates the feasibility of creating valuable intermediates for further chemical transformations (Gu, Yu, Zhang, & Xu, 2009).

Pharmacological Potential

The pharmacological potential of compounds structurally related to 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied. Thiadiazole derivatives, for example, have been identified for their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This suggests that 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide could serve as a lead compound for the development of new therapeutic agents (Lelyukh, 2019).

Role in Advanced Materials

Compounds with the thiadiazole moiety have found applications in the development of advanced materials, including light-sensitive materials and metal passivators. The synthesis and application of such compounds underline the potential of 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide in creating materials with unique properties, such as enhanced light sensitivity or corrosion resistance (Gu, Yu, Zhang, & Xu, 2009).

Drug Repurposing and Molecular Interactions

The repurposing of drugs with similar structural components has highlighted the versatility of such compounds in treating a wide array of diseases. Nitazoxanide, a compound with a nitrothiazole group, exemplifies the potential for repurposing, having applications ranging from antiprotozoal to antiviral treatments. This suggests the possibility of exploring 4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide in various therapeutic contexts, capitalizing on its structural features for novel drug applications (Bharti et al., 2021).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary widely depending on the specific compound and how much research has been done on it. For a less-studied compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-methyl-N-(2-nitrophenyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c1-6-9(18-13-12-6)10(15)11-7-4-2-3-5-8(7)14(16)17/h2-5H,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZVUZPZLJUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide

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